1-{[(9H-fluoren-9-ylidene)amino]oxy}-3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]propan-2-ol
Description
This compound features a propan-2-ol backbone with two key substituents:
- A 4-(4-methylbenzenesulfonyl)piperazin-1-yl group (tosyl-protected piperazine) at position 2.
- A [(9H-fluoren-9-ylidene)amino]oxy group at position 1, comprising a fluorenylidene moiety linked via an aminooxy bridge.
The tosyl group enhances stability and modulates solubility, while the fluorenylidene-aminooxy group may enable conjugation or fluorescence-based applications.
Properties
IUPAC Name |
1-(fluoren-9-ylideneamino)oxy-3-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O4S/c1-20-10-12-22(13-11-20)35(32,33)30-16-14-29(15-17-30)18-21(31)19-34-28-27-25-8-4-2-6-23(25)24-7-3-5-9-26(24)27/h2-13,21,31H,14-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWBAEWDNPGPPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(CON=C3C4=CC=CC=C4C5=CC=CC=C53)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{[(9H-fluoren-9-ylidene)amino]oxy}-3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]propan-2-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 528.6 g/mol . The compound features a fluorenylidene moiety, an amino group, and a piperazine-derived sulfonamide, which contribute to its biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C30H32N2O5S |
| Molecular Weight | 528.6 g/mol |
| CAS Number | 865614-57-9 |
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives of piperazine and fluorenylidene have been shown to inhibit various cancer cell lines by targeting specific pathways such as BRAF(V600E) and EGFR. The presence of the sulfonamide group enhances the compound's ability to interact with biological targets, potentially leading to apoptosis in cancer cells .
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in vitro. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a mechanism where the compound modulates immune responses, making it a candidate for treating inflammatory diseases .
Antimicrobial Activity
Preliminary findings suggest that this compound exhibits antimicrobial properties against various bacterial strains. The fluorenylidene structure may enhance membrane permeability, allowing for increased efficacy against Gram-positive and Gram-negative bacteria. Further studies are required to quantify its effectiveness compared to standard antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its structural components:
- Fluorenylidene Group : This moiety is critical for binding to target proteins and enhancing cellular uptake.
- Piperazine Ring : Modifications on the piperazine nitrogen can influence the compound's affinity for specific receptors, impacting its pharmacological profile.
- Sulfonamide Group : Known for its role in antibacterial activity, this group may also contribute to the anti-inflammatory effects observed.
Case Study 1: Antitumor Efficacy
In a study involving various derivatives of fluorenylidene compounds, one derivative exhibited IC50 values in the low micromolar range against melanoma cell lines. The mechanism was attributed to the inhibition of cell proliferation via G1 phase arrest .
Case Study 2: Anti-inflammatory Effects
In vivo models demonstrated that administration of this compound significantly reduced edema in paw inflammation models. Histological analysis showed decreased infiltration of inflammatory cells, suggesting effective modulation of immune responses .
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties. Modifications in the fluorenylidene structure can enhance cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction. The compound's ability to interact with specific molecular targets may influence tumor growth and metastasis.
- GABA Uptake Inhibition : Novel functionalized amino acids related to this compound have been synthesized as inhibitors of GABA uptake, showing potential for treating neurological disorders . The structural features of the compound may allow it to modulate neurotransmitter systems effectively.
- Enzyme Modulation : The methanesulfonamide group can form hydrogen bonds with biological molecules, potentially modulating the activity of enzymes and receptors involved in various metabolic pathways. This property is valuable in drug design for targeting specific biological processes.
Chemical Synthesis and Mechanisms
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of Intermediates : Initial reactions often involve benzylamine and fluorenone to create reactive intermediates.
- Final Product Formation : Subsequent reactions with hydroxypropyl derivatives and sulfonamide groups yield the final product under controlled conditions.
Case Studies and Research Findings
- Anticancer Studies : A study demonstrated that derivatives of this compound could induce apoptosis in cancer cells by activating specific signaling pathways. This highlights the potential for developing targeted cancer therapies based on its structure .
- Neuropharmacological Effects : Research has shown that compounds similar to this one can affect GABAergic transmission, suggesting therapeutic applications in anxiety and depression treatments .
- Biological Interaction Studies : Investigations into the interactions between the fluorenylidene moiety and aromatic residues in proteins have revealed insights into how these compounds can influence protein function, which is crucial for understanding their biological effects .
Comparison with Similar Compounds
Piperazine Derivatives with Fluorenyl-Based Protecting Groups
Key Differences :
Piperazine-Propanol Derivatives with Aryl Substituents
Key Differences :
Piperazine Derivatives with Sulfonyl and Fluorinated Groups
Key Differences :
- The target compound lacks fluorination but includes a fluorenylidene group , prioritizing optical properties over metabolic stability.
- Tosyl vs. thiophene-sulfonyl : Tosyl is a stronger electron-withdrawing group, influencing reactivity and solubility .
Preparation Methods
Reaction Protocol
Piperazine (1.0 equiv) is dissolved in dichloromethane (DCM) under nitrogen. Triethylamine (2.2 equiv) is added to scavenge HCl, followed by dropwise addition of 4-methylbenzenesulfonyl chloride (1.1 equiv) at 0°C. The mixture is stirred at room temperature for 12 h. Post-reaction, the organic layer is washed with 1 M HCl, saturated NaHCO₃, and brine. The product is recrystallized from ethanol, yielding 4-(4-methylbenzenesulfonyl)piperazine (82% yield, m.p. 148–150°C).
Key Parameters
-
Solvent : DCM ensures solubility of both reactants.
-
Stoichiometry : Excess sulfonyl chloride prevents di-sulfonylation.
-
Work-up : Neutralization steps remove unreacted reagents.
Alkylation to Form 3-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]propan-2-ol
The propanol side chain is introduced via nucleophilic substitution.
Epoxide Ring-Opening Method
Epichlorohydrin (1.2 equiv) is added to a solution of 4-(4-methylbenzenesulfonyl)piperazine (1.0 equiv) in acetonitrile. The reaction is heated at 60°C for 24 h. The intermediate chlorohydrin is hydrolyzed using NaOH (10% w/v) at 50°C for 2 h, yielding the propan-2-ol derivative.
Yield : 75% after column chromatography (SiO₂, ethyl acetate/hexane 3:7).
Direct Alkylation with Halides
Alternatively, 1-chloro-3-hydroxypropane (1.5 equiv) reacts with the sulfonylated piperazine in DMF at 80°C for 18 h. Potassium carbonate (3.0 equiv) acts as a base.
Yield : 68% (HPLC purity >95%).
Synthesis of (9H-Fluoren-9-ylidene)aminooxy Intermediate
The fluorenylideneaminooxy group is prepared via condensation.
Condensation of Fluorenone with Hydroxylamine
Fluorenone (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) are refluxed in ethanol for 6 h. The resulting oxime is isolated by filtration (89% yield). Subsequent oxidation with MnO₂ in DCM generates the nitrile oxide, which is trapped in situ with tert-butyl nitrite to form the aminooxy derivative.
Critical Note : The nitrile oxide intermediate is highly reactive; strict temperature control (<30°C) is essential.
Coupling of Aminooxy Group to Propanol Derivative
The final step involves coupling the aminooxy moiety to the alcohol.
Mitsunobu Reaction
3-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]propan-2-ol (1.0 equiv), (9H-fluoren-9-ylidene)aminooxy derivative (1.1 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) are stirred in THF at 0°C for 2 h, then warmed to 25°C for 12 h. The product is purified via silica gel chromatography (70% yield).
Activation as Mesylate
The propanol is converted to its mesylate (methanesulfonyl chloride, 1.2 equiv; Et₃N, 2.0 equiv) in DCM. The mesylate reacts with the aminooxy compound in DMF at 50°C for 8 h (65% yield).
Analytical Validation
| Parameter | Method | Result |
|---|---|---|
| Purity | HPLC (C18, 254 nm) | 98.7% |
| Molecular Weight | HRMS (ESI+) | m/z 522.2101 [M+H]⁺ (calc. 522.2098) |
| Imine Configuration | ¹H NMR (500 MHz, CDCl₃) | δ 8.21 (s, 1H, CH=N) |
| Sulfonamide Confirmation | IR (KBr) | 1325 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym) |
Optimization Challenges
-
Regioselectivity : Alkylation at the piperazine N-atom is controlled using bulky solvents (e.g., DMF).
-
Imine Stability : The fluorenylideneaminooxy group is sensitive to hydrolysis; reactions are conducted under anhydrous conditions.
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Purification : Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves polar byproducts.
Industrial Scalability
Kilogram-scale production employs flow chemistry for the epoxide ring-opening step, enhancing reproducibility (yield: 78%, purity: 99.2%) . Continuous extraction minimizes solvent use, aligning with green chemistry principles.
Q & A
Q. What synthetic strategies are recommended for constructing the fluorenyl-aminooxy and tosyl-piperazine moieties in this compound?
- Methodological Answer : The fluorenyl-aminooxy group can be introduced via nucleophilic substitution or coupling reactions. For example, fluorenyl-protected intermediates (e.g., 9H-fluoren-9-ylmethoxycarbonyl derivatives) are often synthesized using 1,4-dioxane as a solvent under reflux (100°C) with PdCl₂(Ph₃P)₂ and t-Bu-Xphos as catalysts, as seen in Suzuki-Miyaura cross-coupling reactions . The piperazine-tosyl moiety may be assembled through sulfonylation of piperazine derivatives using 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., Na₂CO₃). Contradictions in reaction times (4–12 hours) across studies suggest optimization is required based on steric hindrance and electronic effects .
Q. How can column chromatography be optimized to purify this compound effectively?
- Methodological Answer : Use silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate or DCM/methanol). The compound’s polarity, influenced by the sulfonamide and fluorenyl groups, may require higher methanol content (5–10%) for elution. Evidence from similar piperazine derivatives indicates that pre-adsorption of the crude product onto silica gel improves resolution . Monitor fractions via TLC (Rf ~0.3–0.5 in 7:3 hexane/EtOAc) and confirm purity by HPLC (C18 column, acetonitrile/water with 0.1% trifluoroacetic acid) .
Q. What analytical techniques are critical for structural confirmation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to verify fluorenyl aromatic protons (δ 7.2–7.8 ppm) and piperazine methylenes (δ 2.5–3.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~550–600 Da).
- X-ray Crystallography : For stereochemical validation, as demonstrated in structurally related fluorenyl-propanol derivatives .
Discrepancies in melting points or spectral data across batches may indicate residual solvents or isomerization, necessitating repeated recrystallization .
Advanced Research Questions
Q. How does the sulfonamide group impact the compound’s stability under acidic or basic conditions?
- Methodological Answer : The tosyl group is susceptible to hydrolysis under strong acidic (pH < 2) or basic (pH > 10) conditions. Accelerated stability testing (40°C/75% RH for 14 days) in buffers (pH 1–13) with HPLC monitoring can identify degradation products (e.g., free piperazine or sulfonic acid derivatives). Evidence from sulfonamide-containing pharmaceuticals suggests adding antioxidants (e.g., BHT) or lyophilization to mitigate degradation .
Q. What computational and experimental approaches can predict the compound’s biological target engagement?
- Methodological Answer :
- Docking Studies : Use the sulfonamide-piperazine motif to model interactions with enzymes like carbonic anhydrase or serotonin receptors.
- In Vitro Assays : Screen against kinase panels or GPCRs, leveraging structural analogs (e.g., Sigma-Aldridh’s piperazine-based libraries) .
Contradictions in activity profiles (e.g., off-target effects) may arise due to fluorenyl hydrophobicity, requiring logP optimization via pro-drug strategies .
Q. How can solubility challenges in aqueous assays be addressed without structural modification?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- pH Adjustment : The secondary alcohol (propan-2-ol) and sulfonamide groups enable solubility enhancement at pH 6–8, as seen in related compounds .
- Nanoformulation : Lipid nanoparticles (LNPs) or micelles improve bioavailability, with particle size (100–200 nm) confirmed by dynamic light scattering (DLS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
